molecular formula C6H11F2NO B1399630 4-(Difluoromethoxy)piperidine CAS No. 1147107-39-8

4-(Difluoromethoxy)piperidine

Cat. No. B1399630
Key on ui cas rn: 1147107-39-8
M. Wt: 151.15 g/mol
InChI Key: MUPQNDRRTPPWCW-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

4-(difluoromethoxy)piperidine-1-carbaldehyde (17) (2.7 g, 15.07 mmol) and potassium hydroxide (2.96 g, 52.74 mmol) were dissolved in water (40 mL) and stirred vigorously for 3 hours. The reaction was extracted with diethyl ether (3×75 mL), the organic layer was dried over MgSO4, filtered and evaporated to afford an orange liquid. The crude product was purified by distillation at 0.70 mBar, collecting fractions that distilled at 25° C. to afford the desired material as a colourless oil (1.100 g, 48.3%); 1H NMR (400.132 MHz, CDCl3) δ 1.50 (1H, s), 1.66-1.57 (2H, m), 1.95-1.89 (2H, m), 2.70-2.64 (2H, m), 3.09 (2H, dt), 4.25-4.19 (1H, m), 6.24 (1H, t).
Name
4-(difluoromethoxy)piperidine-1-carbaldehyde
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
48.3%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[O:3][CH:4]1[CH2:9][CH2:8][N:7](C=O)[CH2:6][CH2:5]1.[OH-].[K+]>O>[F:1][CH:2]([F:12])[O:3][CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
4-(difluoromethoxy)piperidine-1-carbaldehyde
Quantity
2.7 g
Type
reactant
Smiles
FC(OC1CCN(CC1)C=O)F
Name
Quantity
2.96 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with diethyl ether (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an orange liquid
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at 0.70 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 25° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 48.3%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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